N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJKEYBJOCIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated synthesis and purification systems would be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted benzamides.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to understand the binding interactions of this compound with its protein targets .
Comparison with Similar Compounds
Key Analogues :
GB1 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide): Shares the 4-chlorobenzo[d]thiazol-2-yl group but incorporates a thiazolidinedione-acetamide linker instead of a benzamide-pyridinylmethyl moiety.
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) : A simpler analog lacking the pyridinylmethyl group and 3-fluoro substitution. Its reduced complexity correlates with lower molecular weight (289.01 g/mol) and a melting point of 202–212°C, suggesting higher crystallinity compared to more substituted derivatives .
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide): Features a morpholino group and 4-methoxy substitution on the benzo[d]thiazole ring, which may improve aqueous solubility compared to the target compound’s pyridinylmethyl group .
PB9 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) : Contains a pyridinylmethylene-thiazolidinedione system, demonstrating how fluorine substitution at the benzothiazole ring (6-fluoro vs. 4-chloro) impacts bioactivity .
Substituent Impact :
- Chloro vs.
- Pyridinylmethyl vs.
Physicochemical Properties
*Calculated based on structural formula.
Pharmacological Profiles
Potency and Selectivity :
- ZAC Antagonists: N-(Thiazol-2-yl)-benzamide analogs with 4-chloro or 4-ethylacetyl substitutions show nanomolar potency. The target compound’s 3-fluoro group may reduce steric hindrance, improving binding to transmembrane domains .
- Metabotropic Glutamate Receptor 5 (mGluR5) : Fluorinated benzamides like VU0409106 demonstrate allosteric modulation, suggesting the target compound’s 3-fluoro substitution could similarly influence receptor conformation .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzo[d]thiazole moiety, a pyridine ring, and a fluorobenzamide functional group. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzamide Core : Acylation of aniline derivatives to create the benzamide.
- Introduction of the Thiazole Ring : Reaction with 2-aminothiophenol to form the thiazole via cyclization.
- Chlorination : Chlorination of the thiazole ring using reagents like thionyl chloride.
- Alkylation : Alkylation with pyridin-2-ylmethyl chloride under basic conditions.
This synthetic pathway ensures the introduction of specific functional groups that enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It binds to specific enzymes involved in cancer cell growth, effectively inhibiting their activity.
- Signal Transduction Interference : The compound may disrupt signaling pathways that lead to uncontrolled cell division.
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The presence of electron-withdrawing groups like chlorine enhances its potency against microbial strains .
The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:
- Binding Affinity : The compound shows high binding affinity for specific receptors and enzymes, which modulates their activities.
- Cellular Uptake : Its unique structure facilitates cellular uptake, allowing it to exert effects within target cells effectively.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study reported that this compound significantly reduced tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
